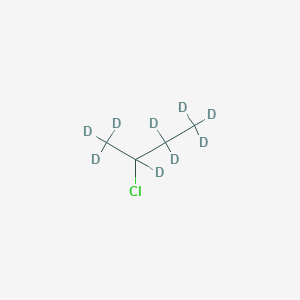

(+/-)-2-Chlorobutane-D9

Übersicht

Beschreibung

(+/-)-2-Chlorobutane-D9 is a deuterated analog of 2-chlorobutane, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Chlorobutane-D9 typically involves the deuteration of 2-chlorobutane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-2-Chlorobutane-D9 undergoes various chemical reactions, including:

Substitution Reactions: In which the chlorine atom is replaced by another group, such as a hydroxyl group in nucleophilic substitution reactions.

Elimination Reactions: Where the compound loses a hydrogen chloride molecule to form a double bond, resulting in the formation of butenes.

Oxidation Reactions: In which the compound is oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

Substitution: 2-Butanol or 2-Butanone.

Elimination: 1-Butene or 2-Butene.

Oxidation: 2-Butanol or 2-Butanone.

Wissenschaftliche Forschungsanwendungen

(+/-)-2-Chlorobutane-D9 is used in various scientific research fields, including:

Chemistry: As a tracer in reaction mechanism studies due to its deuterium labeling.

Biology: In metabolic studies to track the incorporation and transformation of deuterated compounds.

Medicine: In pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

Industry: In the development of stable isotopic standards for analytical techniques like mass spectrometry.

Wirkmechanismus

The mechanism of action of (+/-)-2-Chlorobutane-D9 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s reaction kinetics, leading to different reaction rates and pathways compared to non-deuterated analogs. This can result in unique biological and chemical properties that are valuable in research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobutane: The non-deuterated analog of (+/-)-2-Chlorobutane-D9.

2-Bromobutane: A similar compound where the chlorine atom is replaced by a bromine atom.

2-Iodobutane: A similar compound where the chlorine atom is replaced by an iodine atom.

Uniqueness

This compound is unique due to its deuterium labeling, which provides increased stability and altered reaction kinetics. This makes it particularly useful in studies requiring precise tracking and analysis of chemical reactions and metabolic pathways.

Biologische Aktivität

(+/-)-2-Chlorobutane-D9 is a deuterated form of 2-chlorobutane, a compound that has garnered interest in various biological and chemical research fields. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.

- Chemical Formula : C₄H₉ClD₉

- Molecular Weight : 92.57 g/mol

- CAS Number : 175540-77-9

- Physical State : Colorless liquid

- Melting Point : -140 °C

- Boiling Point : 78 °C

- Density : 0.872 - 0.874 g/cm³

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including halogenation of butane or through the use of deuterated reagents. The deuteration enhances the compound's stability and alters its metabolic pathways, making it a valuable tool in biological studies.

Anticonvulsant Activity

Recent studies have indicated that derivatives of chlorobutane compounds exhibit significant anticonvulsant properties. For instance, a series of chlorobutane derivatives were tested in vitro for their ability to inhibit seizures in animal models, showing promising results with IC50 values indicating effective dosages .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines, including:

- Liver (WRL-68)

- Colon (Caco2)

- Breast (MCF-7)

- Prostate (PC-3)

Results demonstrated that certain chlorobutane derivatives exhibited moderate cytotoxicity against these cell lines, with IC50 values ranging from 50 to 100 μM . The structure-activity relationship (SAR) studies suggest that modifications to the chlorobutane structure can enhance its cytotoxic effects.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and receptors in the body. For example, studies have shown that chlorobutane derivatives can inhibit enzymes involved in neurotransmitter regulation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that certain derivatives may act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticonvulsant Research : A study published in RSC Advances reported on the anticonvulsant activity of chlorobutane derivatives, showing effective seizure control in animal models .

- Cancer Treatment Studies : Research published in PMC explored the cytotoxic effects of chlorobutane compounds against various cancer cell lines, indicating a need for further exploration into their therapeutic potential .

- Neuropharmacological Applications : Investigations into the neuropharmacological effects of chlorobutane derivatives suggest they may serve as candidates for developing treatments for neurodegenerative diseases due to their enzyme inhibition properties .

Eigenschaften

IUPAC Name |

2-chloro-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there a difference in deuterium content between 1-chlorobutane-d9 and 2-chlorobutane-d9 when synthesized from 1-butanol-d10 using concentrated aqueous HCl/ZnCl2?

A1: The research [] shows that reacting 1-butanol-d10 with concentrated aqueous HCl/ZnCl2 produces a mixture of 93% 1-chlorobutane-d9 and 7% 2-chlorobutane-d9. The difference in deuterium content stems from the reaction mechanism. While 1-chlorobutane-d9 forms through a direct substitution of the hydroxyl group, 2-chlorobutane-d9 forms via a rearrangement involving a carbocation intermediate. This intermediate allows for rapid intramolecular hydride transfer between carbon atoms 2 and 3. This process, being faster than hydrogen isotope exchange with the acidic medium, leads to the incorporation of a hydrogen atom (1H) from the solvent into 2-chlorobutane-d9, thus decreasing its deuterium content.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.